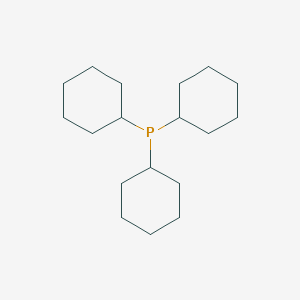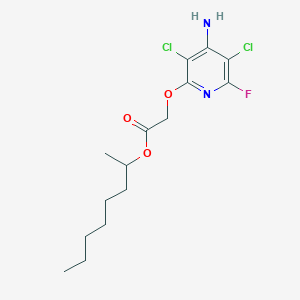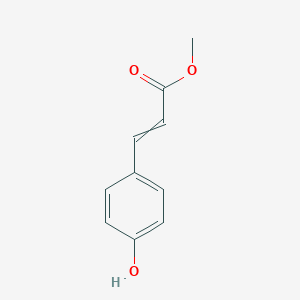
Methyl 4-hydroxycinnamate
概要
説明
Synthesis Analysis
Methyl 4-hydroxycinnamate can be synthesized from the commercially available hydroxycinnamic acids in two steps with 60–65% overall yields . Another method involves synthesizing four types of hydroxycinnamates (p-coumaric acid, cinnamic acid, caffeic acid, and ferulic acid) from glucose in Escherichia coli by introducing different combinations of four genes .Molecular Structure Analysis
Methyl 4-hydroxycinnamate has a molecular weight of 178.19 . It is a cinnamate ester, a member of phenols, and a methyl ester .Chemical Reactions Analysis
High-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra of jet-cooled methyl-4-hydroxycinnamate have been recorded . The studies provide important vibrational markers for the assignment of the various conformations that are present under molecular beam conditions .Physical And Chemical Properties Analysis
Methyl 4-hydroxycinnamate has a density of 1.2±0.1 g/cm^3, a boiling point of 306.6±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol, and it has a flash point of 132.8±13.7 °C . The index of refraction is 1.593 .科学的研究の応用
Antioxidant Activity
Methyl 4-hydroxycinnamate has demonstrated potent antioxidant properties. It scavenges free radicals, such as DPPH radicals, in cell-free assays, with an IC50 value of 772.47 µM . Its ability to neutralize oxidative stress makes it relevant for applications in health supplements, cosmetics, and food preservation.
Anti-Inflammatory Effects
In RAW 264.7 cells, Methyl 4-hydroxycinnamate reduces nitric oxide (NO) production induced by lipopolysaccharides (LPS), with an IC50 of 19.29 µM . This anti-inflammatory property suggests potential therapeutic applications in conditions associated with excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
Synergy with Curcumin
When combined with curcumin, Methyl 4-hydroxycinnamate synergistically induces apoptosis in HL-60 acute myeloid leukemia cells. At a concentration of 5 µM, this combination enhances the efficacy of curcumin, making it a promising strategy for cancer treatment .
Parasite Inhibition
In a murine model infected with Plasmodium berghei, Methyl 4-hydroxycinnamate (administered at doses of 10, 30, and 60 mg/kg) reduces parasitemia and increases survival. This suggests potential antimalarial applications .
Lignin Biosynthesis
Methyl 4-hydroxycinnamate is a key intermediate in the biosynthesis and degradation of lignins. Lignins are aromatic polymers found in plant cell walls, and understanding their metabolism is crucial for bioenergy research and lignocellulosic biomass conversion .
Spectroscopy and Dynamics Studies
High-resolution spectroscopic studies have explored the excited-state dynamics of Methyl 4-hydroxycinnamate and its water clusters. These studies provide insights into its electronic structure, vibrational markers, and hydrogen bonding interactions. For instance, water complexation leads to significant linewidth narrowing, while isotopic substitution does not significantly influence excited-state dynamics .
作用機序
Target of Action
Methyl 4-hydroxycinnamate (MHC) is a phenolic compound that has been found to have diverse biological activities . It primarily targets free radicals and acute myeloid leukemia (AML) cells .
Mode of Action
MHC exhibits its antioxidant activity by scavenging free radicals . It also shows a unique cooperation with other phytochemicals in killing AML cells . The exact molecular interactions between MHC and these targets are still under investigation.
Biochemical Pathways
MHC is involved in the biosynthesis and degradation of lignins , a class of aromatic polymers . It is also a putative intermediate in the biosynthesis of numerous plant secondary metabolites . The exact biochemical pathways affected by MHC are still being studied.
Pharmacokinetics
It is known that the compound’s lifetime in the s1 state is8-9 picoseconds . This could potentially influence its bioavailability and efficacy.
Result of Action
MHC has been found to reduce nitric oxide production in certain cell types . It also synergizes with other compounds to induce apoptosis in AML cells . Furthermore, MHC has been shown to reduce parasitemia and increase survival in mice infected with certain parasites .
Action Environment
The action of MHC can be influenced by environmental factors such as water complexation . Water complexation leads to significant linewidth narrowing, which could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
High-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra of jet-cooled methyl-4-hydroxycinnamate, methyl-4-OD-cinnamate, and of their water clusters have been recorded . These studies provide important vibrational markers for the assignment of the various conformations that are present under molecular beam conditions, and offer a direct measure of the influence of hydrogen bonding on the properties of the hydroxyl group . This could be a potential area for future research.
特性
IUPAC Name |
methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWSHWHQAQBAW-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxycinnamate | |
CAS RN |
19367-38-5, 3943-97-3 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxycinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl p-hydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycinnamic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

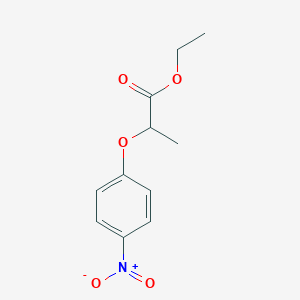
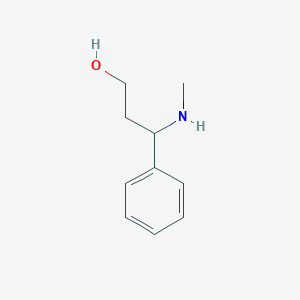


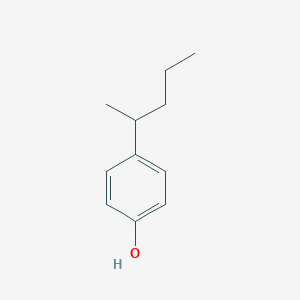
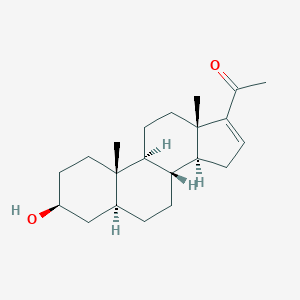
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)
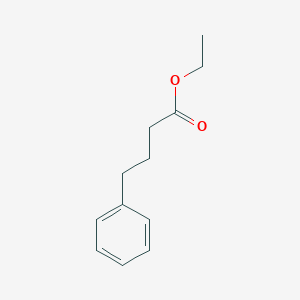


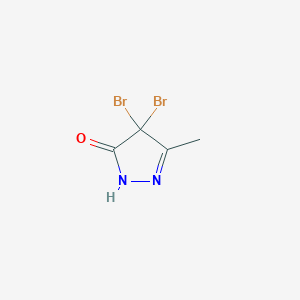
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)
